molecular formula C13H10F3NO B11749235 {3-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol CAS No. 1349718-78-0

{3-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol

Cat. No.: B11749235
CAS No.: 1349718-78-0
M. Wt: 253.22 g/mol
InChI Key: BWTRIPRYSQLBMM-UHFFFAOYSA-N
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Description

{3-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol is a high-value chemical intermediate designed for advanced pharmaceutical and medicinal chemistry research. This compound is part of the heterocyclic building blocks family, characterized by a benzyl alcohol group linked to a 3-(trifluoromethyl)pyridine scaffold . The inclusion of the trifluoromethyl (TFM) group is a strategic feature in modern drug design; its strong electron-withdrawing nature and high lipophilicity are proven to enhance a compound's metabolic stability, membrane permeability, and overall binding affinity to biological targets . These properties make the TFM group a critical pharmacophore in many successful therapeutics. This chemical serves as a versatile precursor in the synthesis of more complex molecules targeting a range of diseases. Its primary application lies in structure-based drug design, where it can be used to develop potential inhibitors for essential enzymes and proteins . For instance, pyridine-methylamine derivatives have shown significant promise as potent inhibitors against promising drug targets like Mycobacterial membrane protein Large 3 (MmpL3) in tuberculosis research, demonstrating high activity against drug-resistant strains . As such, {3-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol is an essential tool for researchers exploring novel treatments for infectious diseases and other conditions in drug discovery campaigns. The product is offered with comprehensive analytical documentation, including NMR and HPLC data, to guarantee quality and support your research and development efforts . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

1349718-78-0

Molecular Formula

C13H10F3NO

Molecular Weight

253.22 g/mol

IUPAC Name

[3-[3-(trifluoromethyl)pyridin-2-yl]phenyl]methanol

InChI

InChI=1S/C13H10F3NO/c14-13(15,16)11-5-2-6-17-12(11)10-4-1-3-9(7-10)8-18/h1-7,18H,8H2

InChI Key

BWTRIPRYSQLBMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=CC=N2)C(F)(F)F)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol typically involves the reaction of 3-(trifluoromethyl)pyridine with benzyl alcohol under acidic or Lewis acid catalysis conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route, with optimization for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction time. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

{3-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction typically produces alcohols .

Scientific Research Applications

Chemistry

In chemistry, {3-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties, making it valuable in the development of new materials and catalysts .

Biology and Medicine

In the field of biology and medicine, this compound is explored for its potential as a pharmaceutical intermediate. Its structural features allow it to interact with various biological targets, making it a candidate for drug development .

Industry

Industrially, {3-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications, including the synthesis of herbicides and insecticides .

Mechanism of Action

The mechanism of action of {3-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Trifluoromethylpyridine Moieties

a. (4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol
  • Structure: Differs by an ether linkage between the pyridine and phenyl-methanol groups.
  • Molecular Formula: C₁₃H₁₀F₃NO₂.
  • Molecular Weight : 269.23 g/mol.
  • Higher metabolic susceptibility due to the ether bond.
b. [3-(Trifluoromethyl)pyridin-2-yl]methanol
  • Structure: Methanol group directly attached to the pyridine ring.
  • Molecular Formula: C₇H₆F₃NO.
  • Molecular Weight : 177.13 g/mol.
  • Key Differences :
    • Smaller size and lower molecular weight improve solubility but reduce binding affinity in protein targets.
    • Boiling point: 201.4°C (target compound likely has higher boiling point due to larger aromatic system).

Analogues with Heterocyclic Variations

a. (3-Pyrimidin-2-ylphenyl)methanol
  • Structure : Pyrimidine replaces pyridine.
  • Molecular Formula : C₁₁H₁₀N₂O.
  • Molecular Weight : 186.21 g/mol.
  • Key Differences :
    • Pyrimidine’s dual nitrogen atoms increase hydrogen-bonding capacity, enhancing solubility but possibly reducing membrane permeability.
    • Absence of trifluoromethyl group decreases lipophilicity (log P).
b. [3-[[5-(Trifluoromethyl)-2-pyridyl]oxy]phenyl]methanol
  • Structure: Pyridine linked via oxygen to phenyl-methanol, with trifluoromethyl at pyridine’s 5-position.
  • Molecular Formula: C₁₃H₁₀F₃NO₂.
  • Molecular Weight : 269.22 g/mol.
  • Key Differences :
    • Substituent position on pyridine alters steric and electronic interactions in biological targets.
    • Ether linkage increases PSA (similar to 2.1a), impacting bioavailability.

Physicochemical and Pharmacokinetic Properties

Property Target Compound (4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol [3-(Trifluoromethyl)pyridin-2-yl]methanol
Molecular Weight (g/mol) 269.22 269.23 177.13
PSA (Ų) ~50–60 (estimated) ~70–80 ~40–50
Rotatable Bonds 3 4 1
log P (estimated) ~3.5 ~3.0 ~2.0
Oral Bioavailability (Rat) Moderate–High* Moderate High

*Predicted based on PSA <140 Ų and ≤10 rotatable bonds ().

Biological Activity

{3-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol, also known as 3-(3-(trifluoromethyl)pyridin-2-yl)benzyl alcohol, is an organic compound with a significant potential for various biological activities due to its unique structural features. This compound incorporates a trifluoromethyl group that enhances its lipophilicity and reactivity, making it a candidate for pharmacological applications. The exploration of its biological activity is crucial for understanding its potential therapeutic uses.

Chemical Structure and Properties

  • Molecular Formula : C13H10F3N
  • Molecular Weight : 253.22 g/mol
  • CAS Number : Not specified

The presence of the trifluoromethyl group is notable for its strong electron-withdrawing effects, which can influence the compound's interaction with biological targets, enhancing binding affinity and selectivity.

Antioxidant Activity

Preliminary studies indicate that {3-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol exhibits antioxidant properties , which allow it to scavenge free radicals effectively. This activity may contribute to protective effects against oxidative stress in biological systems, potentially leading to applications in diseases related to oxidative damage.

Antimicrobial Properties

Research has shown that this compound possesses antimicrobial activity , demonstrating efficacy against various bacterial and fungal strains. The trifluoromethyl group appears to enhance the compound's ability to penetrate microbial membranes, thereby increasing its effectiveness as an antimicrobial agent.

Enzyme Inhibition

The structure of {3-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol suggests potential interactions with various enzymes and receptors:

  • Serotonin Uptake Inhibition : Compounds containing trifluoromethyl groups have been associated with increased potency in inhibiting serotonin uptake, which may have implications for mood disorders and depression treatments .
  • Chlamydial Activity : Studies indicate that derivatives with trifluoromethyl substitutions exhibit enhanced activity against Chlamydia spp., suggesting a role in infectious disease treatment.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the molecular structure significantly impact biological potency. For instance, the positioning of the trifluoromethyl group can enhance or diminish the compound's efficacy against specific biological targets.

Case Studies and Research Findings

StudyFindings
Study on Antioxidant ActivityDemonstrated significant free radical scavenging ability, indicating potential therapeutic use in oxidative stress-related conditions.
Antimicrobial EfficacyShowed effectiveness against multiple bacterial strains, suggesting its utility in developing new antimicrobial agents.
Enzyme Inhibition StudiesHighlighted increased potency in inhibiting serotonin uptake compared to non-fluorinated analogs, with implications for pharmacological applications .

Q & A

Q. What are the standard synthetic routes for {3-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol, and what reaction conditions are critical for success?

The synthesis typically involves multi-step reactions, including fluorination and trifluoromethylation of pyridine derivatives. A common approach includes:

  • Step 1 : Introduction of the trifluoromethyl group to the pyridine ring using reagents like CF₃Cu or trifluoromethylation agents under anhydrous conditions.
  • Step 2 : Coupling the modified pyridine with a benzyl alcohol derivative via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution.
  • Step 3 : Hydroxymethylation at the phenyl group using formaldehyde or methanol under basic conditions.
    Critical conditions include inert atmospheres (e.g., N₂), solvents like DMSO or THF, and precise temperature control (0–80°C) to avoid side reactions .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

  • Liquid Chromatography-Mass Spectrometry (LCMS) : Confirms molecular weight (e.g., observed m/z 393 [M+H]+ in related compounds) .
  • HPLC : Assesses purity (retention time 0.29 minutes under specific conditions) .
  • NMR Spectroscopy : Resolves regiochemical details, such as distinguishing between pyridine ring substituents .
  • Elemental Analysis : Validates empirical formula (C₇H₆F₃NO) .

Advanced Research Questions

Q. How can researchers optimize fluorination and trifluoromethylation steps to improve yields?

  • Fluorination : Use KF in DMSO at 60–80°C for selective substitution, avoiding over-fluorination. Microwave-assisted reactions reduce time and byproducts .
  • Trifluoromethylation : Employ Cu-mediated methods with CF₃Br for higher regioselectivity. Catalytic systems with ligands like phenanthroline enhance efficiency .
  • Workup : Acidic aqueous washes (pH 3) and MgSO₄ drying improve purity .

Q. What strategies address contradictions in reported synthetic yields (e.g., 91% vs. lower values)?

Discrepancies often arise from:

  • Catalyst Load : Higher Pd catalyst (5 mol%) in cross-coupling steps boosts yield but risks palladium residues .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility but may degrade sensitive intermediates.
  • Purification : Hexane/ethyl acetate recrystallization vs. column chromatography affects recovery .

Q. How can computational methods predict this compound’s interactions with biological targets?

  • Docking Studies : Use the compound’s InChI (InChI=1S/C7H6F3NO/c8-7(9,10)5-2-1-3-11-6(5)4-12/h1-3,12H,4H2) to model binding to enzymes like cytochrome P450 .
  • QSAR Models : Correlate substituent effects (e.g., trifluoromethyl’s electron-withdrawing nature) with bioactivity .

Q. What are the challenges in achieving regioselective substitution on the pyridine ring during derivatization?

  • Steric Effects : Bulky groups at the 2-position hinder electrophilic substitution at adjacent positions.
  • Directing Groups : Use of –OH or –NH₂ temporarily directs trifluoromethylation to the 3-position .
  • Microwave Synthesis : Enhances regiocontrol by accelerating kinetic pathways .

Q. How can solubility and stability be enhanced for biological assays?

  • Co-solvents : Use DMSO-water mixtures (<5% DMSO) to maintain solubility without denaturing proteins .
  • Prodrug Design : Convert the hydroxymethyl group to ester prodrugs for improved membrane permeability .
  • Lyophilization : Stabilize the compound in PBS buffer at pH 7.4 for long-term storage .

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